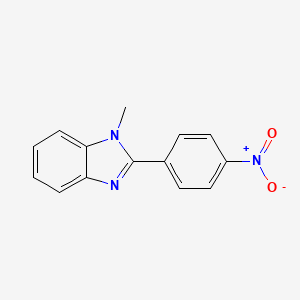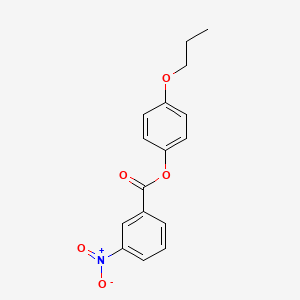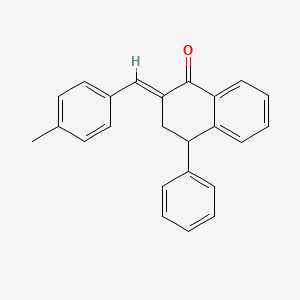![molecular formula C12H10N6O B11712693 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11712693.png)
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol is a complex organic compound that features a purine base linked to a phenolic group through a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol typically involves the condensation of 6-hydrazinylpurine with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones
Reduction: Hydrazines
Substitution: Alkylated or acylated phenolic derivatives
Aplicaciones Científicas De Investigación
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone linkage allows for the formation of stable complexes with metal ions, which can further influence its biological activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
3-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol can be compared with other similar compounds, such as:
6-Hydrazinylpurine: Lacks the phenolic group, making it less versatile in certain reactions.
Salicylaldehyde: Lacks the purine base, limiting its biological applications.
Hydrazones: General class of compounds with varying substituents, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a purine base and a phenolic group, providing a versatile scaffold for various chemical and biological studies.
Propiedades
Fórmula molecular |
C12H10N6O |
|---|---|
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
3-[(Z)-(7H-purin-6-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H10N6O/c19-9-3-1-2-8(4-9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7,19H,(H2,13,14,15,16,18)/b17-5- |
Clave InChI |
AGMDIAWFBOQLMY-ZWSORDCHSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=N\NC2=NC=NC3=C2NC=N3 |
SMILES canónico |
C1=CC(=CC(=C1)O)C=NNC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)

![3-methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11712638.png)
![Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
![diethyl 5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712648.png)
![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)


![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)
